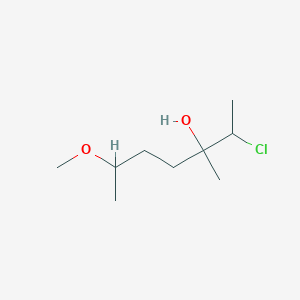
Methyl 3-(2-nitrophenyl)-1,3-thiazolidine-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(2-nitrophenyl)-1,3-thiazolidine-4-carboxylate is an organic compound that belongs to the thiazolidine family This compound is characterized by the presence of a thiazolidine ring, a nitrophenyl group, and a carboxylate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2-nitrophenyl)-1,3-thiazolidine-4-carboxylate typically involves the reaction of 2-nitrobenzaldehyde with thiazolidine-4-carboxylic acid methyl ester. The reaction is carried out under acidic or basic conditions to facilitate the formation of the thiazolidine ring. Common reagents used in this synthesis include acids like hydrochloric acid or bases like sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-(2-nitrophenyl)-1,3-thiazolidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.
Substitution: The thiazolidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted thiazolidine derivatives.
Applications De Recherche Scientifique
Methyl 3-(2-nitrophenyl)-1,3-thiazolidine-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 3-(2-nitrophenyl)-1,3-thiazolidine-4-carboxylate involves its interaction with various molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the thiazolidine ring can interact with biological macromolecules. These interactions can lead to the modulation of biochemical pathways, resulting in the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 3-(2-nitrophenyl)acrylate: Similar in structure but lacks the thiazolidine ring.
2-Nitrobenzaldehyde: Shares the nitrophenyl group but lacks the thiazolidine and carboxylate ester groups.
Uniqueness
Methyl 3-(2-nitrophenyl)-1,3-thiazolidine-4-carboxylate is unique due to the presence of both the thiazolidine ring and the nitrophenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
89860-81-1 |
|---|---|
Formule moléculaire |
C11H12N2O4S |
Poids moléculaire |
268.29 g/mol |
Nom IUPAC |
methyl 3-(2-nitrophenyl)-1,3-thiazolidine-4-carboxylate |
InChI |
InChI=1S/C11H12N2O4S/c1-17-11(14)10-6-18-7-12(10)8-4-2-3-5-9(8)13(15)16/h2-5,10H,6-7H2,1H3 |
Clé InChI |
ZKFOLZBAFLSDMH-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1CSCN1C2=CC=CC=C2[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-{(E)-[(4-Bromophenyl)methylidene]amino}naphthalene-1-sulfonic acid](/img/structure/B14378270.png)
![Diphenyl(sulfanylidene)[(triphenylplumbyl)sulfanyl]-lambda~5~-arsane](/img/structure/B14378276.png)



![1-[2-Methoxy-5-(methylamino)phenyl]butan-2-one](/img/structure/B14378299.png)


silane](/img/structure/B14378303.png)





